molecular formula C12H10N2O2 B2924131 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile CAS No. 220060-42-4

4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile

Cat. No.: B2924131
CAS No.: 220060-42-4
M. Wt: 214.224
InChI Key: VFMXZAVTKQLOCQ-UHFFFAOYSA-N
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Description

4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile is a chemical compound with the molecular formula C11H8N2O2 It is characterized by the presence of an oxazolidinone ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-cyanobenzaldehyde with an oxazolidinone derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in binding interactions with proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)phenol
  • 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)aniline
  • 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzoic acid

Uniqueness

4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile is unique due to the presence of both an oxazolidinone ring and a benzonitrile group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-10-8-16-12(15)14(10)11-5-3-9(7-13)4-6-11/h2-6,10H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMXZAVTKQLOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COC(=O)N1C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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